molecular formula C9H7ClFN3S B3022080 4-(3-chloro-4-fluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 669755-61-7

4-(3-chloro-4-fluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3022080
CAS No.: 669755-61-7
M. Wt: 243.69 g/mol
InChI Key: NYDLZQZXPXVRCB-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-chloro-4-fluorophenyl group at position 4, a methyl group at position 5, and a thiol (-SH) group at position 2. This compound belongs to the triazole-3-thiol class, known for diverse biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3S/c1-5-12-13-9(15)14(5)6-2-3-8(11)7(10)4-6/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDLZQZXPXVRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-(3-Chloro-4-fluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on recent studies and findings.

The molecular formula of this compound is C₉H₇ClFN₃S. It has a molecular weight of 233.68 g/mol and is characterized by the presence of a thiol group, which contributes significantly to its biological activity.

PropertyValue
Molecular FormulaC₉H₇ClFN₃S
Molecular Weight233.68 g/mol
CAS Number669755-61-7
Hazard ClassificationIrritant

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The compound was evaluated against various cancer cell lines using MTT assays. Notably, it demonstrated significant cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The selectivity towards cancer cells indicates its potential as a targeted therapy.

Case Study: Cytotoxicity Assessment

A study assessed several triazole derivatives, including our compound of interest. The results indicated that:

  • The compound exhibited an IC50 value of approximately 6.2 μM against the HCT116 colon cancer cell line.
  • It showed enhanced potency compared to other derivatives lacking the thiol group, suggesting that the mercapto substitution plays a crucial role in its anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. In vitro studies have shown that this compound exhibits moderate antibacterial activity against various strains of bacteria and fungi.

Antifungal and Antibacterial Effects

Research demonstrated that this compound has:

  • Antifungal Activity : Effective against Candida albicans and Aspergillus niger.
  • Antibacterial Activity : Moderate effectiveness against Staphylococcus aureus and Escherichia coli.

A comparative study indicated that the presence of the thiol group enhances the compound's ability to penetrate microbial membranes, thereby increasing its antimicrobial effectiveness .

Anti-inflammatory Properties

Triazole derivatives have also been investigated for their anti-inflammatory effects. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1, which is involved in the inflammatory response.

The anti-inflammatory mechanism involves:

  • Inhibition of Prostaglandin Synthesis : By blocking COX enzymes, the compound reduces inflammation markers.
  • Hydrophobic Interactions : Alkyl substitutions on triazole derivatives enhance their affinity for COX enzymes, leading to increased anti-inflammatory activity .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
One of the primary applications of this compound is its antifungal properties. Research has demonstrated that triazole derivatives exhibit potent antifungal activity by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. Studies have shown that 4-(3-chloro-4-fluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol displays significant efficacy against various fungal strains, including Candida and Aspergillus species.

Case Study: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of several triazole derivatives. The findings indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antifungals like fluconazole, suggesting potential for development into new therapeutic agents .

Agricultural Applications

Fungicides
In agriculture, this compound is being explored as a potential fungicide. Its mechanism involves disrupting fungal cell membrane integrity and inhibiting key metabolic pathways. The incorporation of triazole derivatives in crop protection formulations has shown promise in controlling various plant pathogens.

Case Study: Field Trials
Field trials conducted on crops such as wheat and barley demonstrated that formulations containing this triazole derivative significantly reduced fungal infections compared to untreated controls. The results indicated an increase in yield and quality of the crops treated with the fungicide .

Materials Science

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Triazole-3-thiol derivatives exhibit variations in aryl/alkyl substituents, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Triazole-3-thiol Derivatives
Compound Name Substituents (Positions 4 and 5) Key Functional Groups References
4-(3-Cl-4-F-phenyl)-5-methyl-4H-1,2,4-triazole-3-thiol 3-Cl-4-F-phenyl (4), methyl (5) Thiol (-SH), halogens (Cl, F)
5-(4-Nitrophenyl)-4-(4-phenoxybenzylidene)amino-4H-triazole-3-thiol 4-phenoxybenzylidene (4), 4-NO₂-phenyl (5) Schiff base, nitro group
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-triazole-3-thiol 4-ethoxy-phenyl (4), 4-methoxy-phenyl (5) Alkoxy groups (OCH₂CH₃, OCH₃)
5-(5-Methyl-pyrazol-3-yl)-4-phenyl-4H-triazole-3-thiol Phenyl (4), 5-methyl-pyrazol-3-yl (5) Pyrazole ring
3-(4-Cl-phenyl)-5-(3-CF₃-benzylthio)-4-(4-methylphenyl)-4H-triazole 4-methylphenyl (4), 4-Cl-phenyl (5) Trifluoromethyl (-CF₃), benzylthio

Key Observations :

  • Schiff Base Derivatives : Compounds like those in and incorporate imine linkages, which can chelate metal ions and enhance antimicrobial activity.
  • Heterocyclic Fusion : Derivatives fused with pyrazole (e.g., ) or thiazole rings (e.g., ) show expanded π-conjugation, affecting electronic properties and bioactivity.
Antimicrobial Activity:
  • The target compound’s halogenated aryl group may enhance antimicrobial potency compared to non-halogenated analogs. For instance, 4-(4-methoxyphenyl)-5-phenyl derivatives exhibit antifungal activity , while 5-(4-nitrophenyl) analogs show moderate antibacterial effects .
Antioxidant Activity:
  • Pyrazole-triazole hybrids (e.g., ) demonstrate antiradical activity via DPPH scavenging, with IC₅₀ values comparable to ascorbic acid.
Anticorrosive Properties:

Physicochemical Properties

  • Solubility : Methoxy and ethoxy groups (e.g., ) increase hydrophilicity, whereas halogen atoms (Cl, F) and CF₃ groups (e.g., ) enhance lipid solubility.
  • Crystal Packing : Isostructural compounds with Cl (4) and F (5) substituents exhibit nearly identical triclinic lattices (space group P 1̄) but differ in halogen-driven van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-chloro-4-fluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(3-chloro-4-fluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

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